![molecular formula C15H14ClNO4 B14422931 Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate CAS No. 80199-63-9](/img/structure/B14422931.png)
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate is an organic compound that belongs to the carbamate family. This compound is characterized by its unique structure, which includes a carbamate group attached to a phenyl ring substituted with a chloro and a methoxyphenoxy group. It is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(2-methoxyphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting certain enzymes, leading to the disruption of metabolic pathways. The carbamate group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- Propyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- Butyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
Uniqueness
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate is unique due to its specific substitution pattern and the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
80199-63-9 |
|---|---|
Molekularformel |
C15H14ClNO4 |
Molekulargewicht |
307.73 g/mol |
IUPAC-Name |
methyl N-[3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H14ClNO4/c1-19-13-5-3-4-6-14(13)21-12-8-7-10(9-11(12)16)17-15(18)20-2/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
NIKZKGCQOICTSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)NC(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


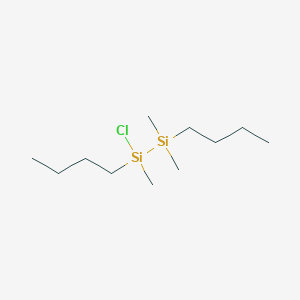

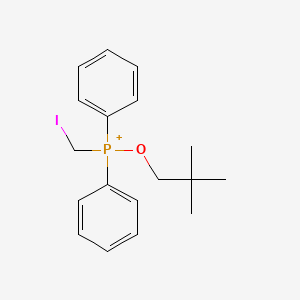
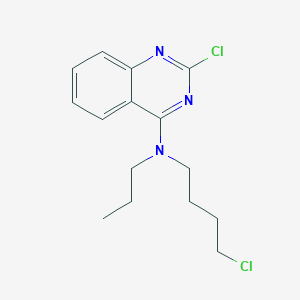

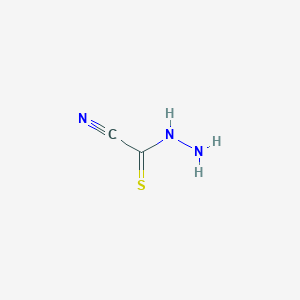


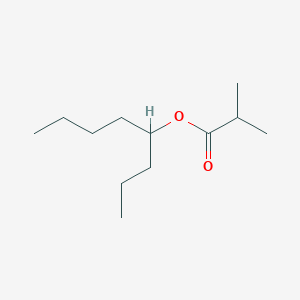
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
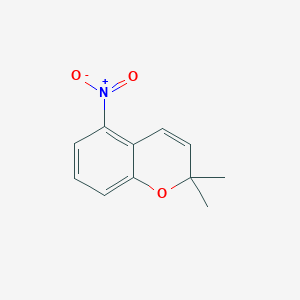
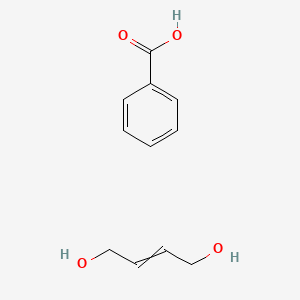
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
